molecular formula C4H3N3O2S B8416265 5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate

5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate

Cat. No. B8416265
M. Wt: 157.15 g/mol
InChI Key: LPTCOWQQRGJMNE-UHFFFAOYSA-N
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Patent
US04007031

Procedure details

A solution of propylhydrazine (0.3 mole) in methylene chloride (150 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. 5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate dimer (0.1 mole) is then added, with stirring, at room temperature. After the addition is completed the reaction mixture is heated at reflux for a period of about 4 hours. After this time the reaction mixture is stripped of solvent and excess hydrazine to yield the desired product 2-propyl-4-(5-methoxy-1,3,4-thiadiazol-2-yl)semicarbazide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][NH2:5])[CH2:2][CH3:3].[CH3:6][O:7][C:8]1[S:12][C:11]([N:13]=[C:14]=[O:15])=[N:10][N:9]=1.NN>C(Cl)Cl>[CH2:1]([N:4]([C:14]([NH:13][C:11]1[S:12][C:8]([O:7][CH3:6])=[N:9][N:10]=1)=[O:15])[NH2:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(CC)NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NN=C(S1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of about 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(N)C(=O)NC=1SC(=NN1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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